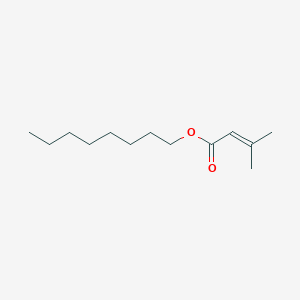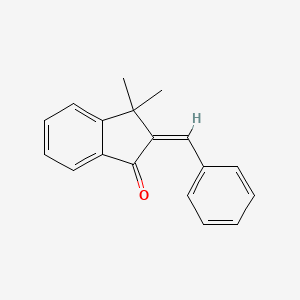
2-Benzylidene-3,3-dimethyl-2,3-dihydro-1h-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a benzylidene group attached to a dihydroindenone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial and antifungal properties.
Materials Science: It can be used as a precursor for the synthesis of advanced materials with specific electronic properties.
Biological Studies: The compound’s structure-activity relationship has been explored to understand its interaction with biological targets.
作用机制
The mechanism of action of 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound may also interact with enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
1H-Inden-1-one, 2,3-dihydro-: This compound shares a similar core structure but lacks the benzylidene group.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline: This compound has a similar dihydroindenone core but with different substituents.
Uniqueness: 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indenone derivatives and contributes to its specific reactivity and applications.
属性
CAS 编号 |
55953-72-5 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC 名称 |
(2Z)-2-benzylidene-3,3-dimethylinden-1-one |
InChI |
InChI=1S/C18H16O/c1-18(2)15-11-7-6-10-14(15)17(19)16(18)12-13-8-4-3-5-9-13/h3-12H,1-2H3/b16-12+ |
InChI 键 |
KGQHTMOZOPSKTH-FOWTUZBSSA-N |
手性 SMILES |
CC\1(C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3)C |
规范 SMILES |
CC1(C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


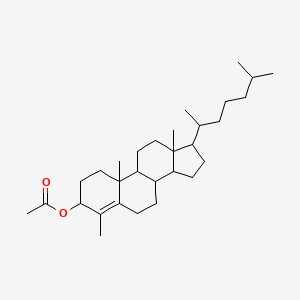
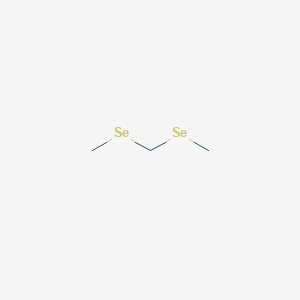
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
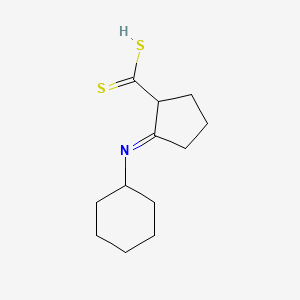
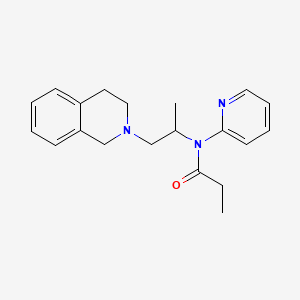
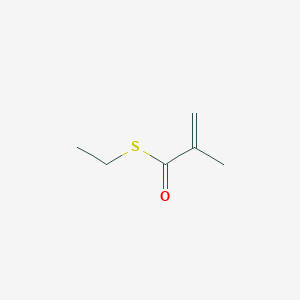
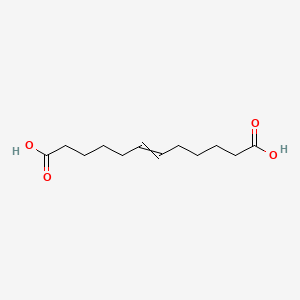
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)

![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
